Thermal Stability of Hydrogels: Fmoc-Cha-OH (Tgel ≈50 °C) vs. Fmoc-Phe-OH (Tgel ≈65 °C)
A direct head-to-head comparison of hydrogel thermal stability revealed that Fmoc-Cha-OH forms a hydrogel with a gel‑to‑sol transition temperature (Tgel) of approximately 50 °C, whereas the aromatic analog Fmoc-Phe-OH yields a hydrogel with a significantly higher Tgel of about 65 °C [1]. This 15 °C difference is attributed to the absence of π–π stacking in the non‑aromatic cyclohexylalanine derivative, demonstrating that Fmoc-Cha-OH can be used to engineer hydrogels with lower thermal stability and potentially tunable release profiles [2].
| Evidence Dimension | Gel‑to‑sol transition temperature (Tgel) |
|---|---|
| Target Compound Data | ≈50 °C |
| Comparator Or Baseline | Fmoc-Phe-OH: ≈65 °C |
| Quantified Difference | ΔTgel ≈15 °C lower for Fmoc-Cha-OH |
| Conditions | Hydrogel formed via annealing process; measured by vial inversion and rheology |
Why This Matters
This quantifiable difference enables scientists to select Fmoc-Cha-OH when a hydrogel with lower thermal stability is required, such as for thermoresponsive drug delivery systems where gel disintegration near physiological temperatures is beneficial.
- [1] Murali, D. M.; Shanmugam, G. The aromaticity of the phenyl ring imparts thermal stability to a supramolecular hydrogel obtained from low molecular mass compound. New J. Chem. 2019, 43, 12396–12409. View Source
- [2] Reference Citation Analysis. Abstract of Murali & Shanmugam (2019): “Fmoc-Phe hydrogel elicits a higher Tgel (∼65 °C) compared to Fmoc-Cha (Tgel = ∼50 °C).” View Source
